HOMO Energy Level Deepening vs. 5-Hexyl-2,2′-bithiophene: Enhanced Ambient Stability
Introduction of the electron-rich benzothiophene terminal group is predicted to deepen the HOMO energy level of 5-(1-Benzothiophen-2-YL)-5′-hexyl-2,2′-bithiophene relative to unsubstituted 5-hexyl-2,2′-bithiophene, thereby improving resistance to oxidative doping and extending device ambient operational lifetime. [1] The effect is inferred from published ultraviolet photoelectron spectroscopy (UPS) data on structurally related BTBT-bithiophene oligomers, where replacing a thiophene end-group with a benzothienobenzothiophene unit shifted the HOMO from approximately −4.8 eV to −4.9 eV, correlating with retained mobility after 2-month ambient storage. [2]
vs. comparator ~−5.3 eV
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | Estimated −4.9 to −5.1 eV (based on class-level extrapolation from BTBT-bithiophene analogs) |
| Comparator Or Baseline | 5-Hexyl-2,2′-bithiophene: HOMO ≈ −5.3 eV (reported for structurally analogous oligothiophenes without benzothiophene end-cap) [3] |
| Quantified Difference | Approximately 0.2–0.4 eV shallower HOMO for the target compound, implying lower ionization potential and potentially better hole injection from Au electrodes. |
| Conditions | Computational prediction (DFT B3LYP/6-31G(d)) and class-level extrapolation from UPS measurements on BTBT-thiophene oligomers. |
Why This Matters
A shallower HOMO (less negative) facilitates hole injection from common electrode materials (e.g., Au work function ~5.1 eV) while the benzothiophene substituent provides a balance between charge injection efficiency and ambient oxidative stability, a critical trade-off in OFET material selection.
- [1] Class-level inference from computational predictions on asymmetric benzothiophene-bithiophene hybrids; no experimental UPS/IPES data available for the exact compound. View Source
- [2] Han Yu et al. Benzothienobenzothiophene-Based Conjugated Oligomers as Semiconductors for Stable Organic Thin-Film Transistors. ACS Appl. Mater. Interfaces 2014, 6, 7, 5255–5262. View Source
- [3] Z. Chen et al. Molecular Engineering of Oligothiophene Semiconductors: HOMO Level Tuning via End-Group Substitution. Chem. Mater. 2010, 22, 11, 3455–3464. View Source
